6-Chlorouracil
Overview
Description
Synthesis Analysis
The synthesis of 3-methyl-6-chlorouracil, a derivative of 6-chlorouracil, can be achieved starting from malonic acid and methylurea, proceeding through cyclization and halogenation reactions, with an overall yield of 61.5% (Wu Wen-lian, 2014). This method demonstrates the versatility of 6-chlorouracil synthesis, enabling the introduction of various substituents at different positions of the uracil ring to generate novel compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure and tautomerism of 6-chlorouracil have been analyzed through Raman and IR studies in the solid state, showing specific scale factors and scaling equations deduced from the uracil molecule for predicting the wavenumbers of 6-chlorouracil (S. Ortiz et al., 2014). The analysis revealed insights into the effect of chlorine substitution on the stability of different tautomers and provided a comprehensive comparison between 6-chlorouracil and 5-chlorouracil molecules.
Chemical Reactions and Properties
Electron attachment studies on 6-chlorouracil (6-ClU) have shown that low-energy electron impact yields a variety of negative ion fragments through dissociative electron attachment (DEA) processes. The reaction cross section for 6-ClU is significantly higher than for its isomer, indicating pronounced differences influenced by molecular structure (S. Denifl et al., 2004). These findings highlight the unique chemical properties of 6-chlorouracil, relevant for understanding its reactivity and potential applications.
Physical Properties Analysis
The heat capacities, entropies, and enthalpies of 6-chlorouracil have been measured, providing essential data for understanding its thermodynamic properties. This analysis aids in the characterization of 6-chlorouracil's stability and behavior under various temperature conditions, crucial for its application in chemical syntheses and material science (G. Zou et al., 2016).
Scientific Research Applications
Molecular Structure and Solid State Simulation
6-Chlorouracil has been the subject of molecular structure and solid state simulation studies. A study by Ortiz et al. (2014) focused on its molecular structure, tautomerism, and solid state simulation, comparing it with 5-chlorouracil. The study utilized FT-IR and FT-Raman spectra to analyze the biomolecule, employing density functional calculations to simulate its unit cell in a tetrameric form. This research enhances the understanding of the molecular structure and charge distribution of 6-chlorouracil, which is essential for further applications in various fields (Ortiz et al., 2014).
Photochemical Transformation Studies
Kazimierczuk and Shugar (1971) investigated the photochemical transformation of 6-chlorouracil. They found that its monoanionic form, but not the neutral form, undergoes a quantitative transformation to barbituric acid when exposed to aqueous medium. This study contributes to the understanding of the photochemical behaviors of 6-chlorouracil and its potential applications in photochemistry and environmental studies (Kazimierczuk & Shugar, 1971).
Calorimetric Studies
Calorimetric studies have also been conducted on 6-chlorouracil. Zou et al. (2016) measured its heat capacities using a Quantum Design physical properties measurement system. The study provides valuable data on the thermodynamic properties of 6-chlorouracil, which is important for its application in materials science and drug development (Zou et al., 2016).
Synthesis and Potential Applications in Drug Development
The synthesis of 3-methyl-6-chlorouracil has been reported by Wu Wen-lian (2014), highlighting its significance as a key intermediate in the development of a drug for treating type II diabetes named Alogliptin. This demonstrates the potential application of 6-chlorouracil derivatives in medicinal chemistry (Wu Wen-lian, 2014).
Antiviral Agent Synthesis
El-Emam et al. (2001) synthesized a series of 6-(Arylthio)uracils via condensation of 6-chlorouracil, demonstrating their moderate activities against hepatitis B and HIV-1 viruses. This highlights the application of 6-chlorouracil in the synthesis of potential antiviral agents (El-Emam et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloro-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUFNWPSFCOSLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195396 | |
Record name | 6-Chlorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorouracil | |
CAS RN |
4270-27-3 | |
Record name | 6-Chlorouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4270-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chlorouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004270273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4270-27-3 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210419 | |
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Record name | 4270-27-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 6-Chlorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chlorouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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